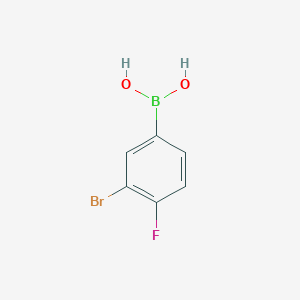

(3-Bromo-4-fluorophenyl)boronic acid

描述

(3-Bromo-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C6H5BBrFO2 and its molecular weight is 218.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of (3-Bromo-4-fluorophenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid acts as a nucleophile, transferring its organic group from boron to the transition metal catalyst . This is a key step in the Suzuki–Miyaura coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that boronic acids are generally stable and readily prepared . They are also environmentally benign, which contributes to their broad application in the Suzuki–Miyaura coupling .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound plays a crucial role, is known for its exceptionally mild and functional group tolerant reaction conditions . The ph of the environment can influence the rate of reactions involving boronic acids .

生物活性

(3-Bromo-4-fluorophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and implications for drug development.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols and other nucleophilic compounds. This property allows them to interact with biological macromolecules such as enzymes and receptors, making them valuable in drug design and development. The introduction of boron into organic compounds often enhances their pharmacological profiles, leading to improved selectivity and potency against various biological targets .

- Enzyme Inhibition : Boronic acids can act as inhibitors of proteasomes, which are crucial for protein degradation in cells. For instance, bortezomib, a well-known boronic acid derivative, inhibits the proteasome and is used in treating multiple myeloma. Similar mechanisms may be explored for this compound in targeting specific proteases or other enzymes .

- Anticancer Activity : Studies have shown that boronic acids can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation. Research indicates that modifications on the phenyl ring, such as bromine and fluorine substitutions, can enhance anticancer properties by increasing lipophilicity and bioavailability .

- Antibacterial Properties : Some boronic acids exhibit antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic pathways. The presence of halogen atoms like bromine and fluorine can influence the binding affinity to bacterial targets .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS) .

Case Study 2: Antibacterial Efficacy

In another study focused on its antibacterial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both bacteria, suggesting potential as a lead compound for developing new antibiotics .

Research Findings

Recent research highlights the following key findings regarding this compound:

- Selectivity : The introduction of bromine and fluorine atoms enhances selectivity towards certain biological targets while minimizing off-target effects.

- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties with good oral bioavailability and metabolic stability, making it a suitable candidate for further development .

- Synergistic Effects : When combined with other therapeutic agents, this compound has shown synergistic effects that enhance overall efficacy against resistant strains of bacteria and cancer cells .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer | 12 µM | Induction of apoptosis via caspases |

| Antibacterial | Staphylococcus aureus | 25 µg/mL | Inhibition of cell wall synthesis |

| Antibacterial | Escherichia coli | 25 µg/mL | Disruption of metabolic pathways |

科学研究应用

Medicinal Chemistry

Anticancer Activity

Boronic acids, including (3-bromo-4-fluorophenyl)boronic acid, have shown promise in the development of anticancer agents. They can inhibit proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle control and apoptosis. For instance, studies have demonstrated that boronic acid derivatives can enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms in various cancers, such as lymphoma and multiple myeloma .

Targeting Proteins

this compound has been utilized to design inhibitors targeting specific proteins implicated in cancer progression. Its ability to form reversible covalent bonds with serine and cysteine residues in proteins makes it a valuable tool for developing selective inhibitors. Research has shown that compounds with boronic acid moieties can effectively modulate protein interactions and signaling pathways critical for tumor growth .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals. The compound serves as a key reagent due to its stability and reactivity under mild conditions .

Synthesis of Complex Molecules

The compound has been employed as an intermediate in synthesizing more complex organic molecules. For example, it can be used to prepare various fluorinated compounds that exhibit unique properties beneficial for drug development. The presence of both bromine and fluorine atoms enhances the electronic characteristics of the resulting products, making them suitable candidates for further functionalization .

Material Science

Sensor Development

this compound has potential applications in developing sensors for detecting biomolecules. Its ability to interact with diols allows it to be used in constructing fluorescent sensors that can selectively bind to glucose or other sugars. This property is particularly useful in diabetes management and monitoring glucose levels in real-time .

Case Studies

常见问题

Basic Questions

Q. What are the common synthetic routes for (3-Bromo-4-fluorophenyl)boronic acid?

- Methodological Answer : Synthesis typically involves halogen-lithium exchange followed by boronation or Suzuki-Miyaura coupling. For example, brominated aryl halides can react with bis(pinacolato)diboron under palladium catalysis. Challenges include avoiding protodeboronation (loss of boron group), which is mitigated by using anhydrous conditions and low temperatures. Purification often requires chromatography or crystallization to isolate the boronic acid .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : This compound acts as a nucleophilic partner, transferring its aryl group to an electrophilic aryl/alkyl halide. The bromo substituent can serve as a directing group or a leaving site for further functionalization. Fluorine’s electron-withdrawing effect enhances the boronic acid’s stability and reactivity in coupling. Optimal conditions include Pd catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and polar solvents (e.g., DMF) .

Q. What are the primary applications of this compound in drug discovery?

- Methodological Answer : Boronic acids are incorporated into drug candidates to improve binding affinity (e.g., protease inhibition) or pharmacokinetics. The bromo and fluoro substituents enhance metabolic stability and facilitate halogen bonding in target interactions. For example, boronic acid derivatives are explored as proteasome inhibitors (e.g., bortezomib analogs) or antiviral agents .

Advanced Questions

Q. How do bromo and fluoro substituents influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity increases boronic acid acidity (lower pKa), enhancing diol-binding capacity. Bromo’s polarizability stabilizes transition states in cross-coupling.

- Reactivity Trends : Fluorine directs electrophilic substitution para to itself, while bromo can undergo further functionalization (e.g., cross-coupling). Computational studies (DFT) are recommended to model substituent effects on reaction pathways .

Q. What kinetic insights exist for its binding with diols, and how are they measured?

- Methodological Answer :

- Stopped-Flow Kinetics : Measures kon (association rate) and koff (dissociation rate) in milliseconds to seconds. For similar boronic acids, kon follows: D-fructose > D-tagatose > D-mannose > D-glucose .

- Fluorescence Quenching : Real-time tracking of binding via fluorescence changes (e.g., anthrylboronic acid systems). Adjust pH to match physiological conditions (pKa ~7.6) .

| Sugar | kon (M⁻¹s⁻¹) | Binding Affinity (Kd) |

|---|---|---|

| D-Fructose | 120 | 0.5 mM |

| D-Glucose | 15 | 5.0 mM |

Q. How can this compound be applied in glycoprotein interaction studies?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize boronic acid on carboxymethyl dextran-coated gold substrates. Glycoproteins (e.g., RNase B) bind via cis-diol motifs, with selectivity influenced by terminal saccharides (e.g., sialic acid vs. mannose).

- Buffer Optimization : Use borate buffers (pH 8.5–9.0) to weaken non-specific interactions. Secondary interactions (e.g., hydrophobic) are minimized with surfactants like Tween-20 .

Q. What methodologies assess its potential anticancer activity?

- Methodological Answer :

- In Vitro Cytotoxicity Assays : Test against glioblastoma or triple-negative breast cancer cell lines (e.g., IC₅₀ determination via MTT assay).

- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing bromo with chloro) to evaluate potency. One-step protocols enable rapid library generation .

Q. How are trace impurities of this compound quantified in pharmaceuticals?

- Methodological Answer :

- LC-MS/MS in MRM Mode : Achieves limits of detection (LOD) <1 ppm without derivatization. Parameters:

| Parameter | Value |

|---|---|

| Column | C18 (2.1 × 50 mm) |

| Mobile Phase | Acetonitrile/0.1% FA |

| LOD/LOQ | 0.3 ppm/1.0 ppm |

- Validation : Follow ICH guidelines for accuracy (spike recovery 90–110%), precision (RSD <5%), and robustness .

Q. What mechanisms drive protodeboronation, and how is stability improved?

- Methodological Answer :

- Mechanism : Protodeboronation occurs under acidic conditions or heating, forming aryl products. Electron-donating groups (e.g., methoxy) stabilize the boronic acid.

- Stabilization Strategies : Use boronic esters (e.g., pinacol ester) as prodrugs. NMR (¹¹B, ¹H) monitors degradation; X-ray crystallography reveals steric protection strategies .

属性

IUPAC Name |

(3-bromo-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJYNLUOXHQGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681537 | |

| Record name | (3-Bromo-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092533-91-9 | |

| Record name | (3-Bromo-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1092533-91-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。